REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:13]=[C:12]([OH:14])[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=1.C(O)(=O)C>CO.[Rh]>[CH3:10][O:9][C:7]([CH:6]1[CH2:11][CH:12]([OH:14])[CH2:13][CH:4]([C:3]([O:2][CH3:1])=[O:15])[CH2:5]1)=[O:8]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(C(=O)OC)=CC(=C1)O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was shaken under hydrogen (55 psi) at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by CombiFlash® system (12 g silica gel cartridge; gradient: 0 to 50% ethyl acetate in DCM over 30 min)
|
Duration
|
30 min
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CC(CC(C1)O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |